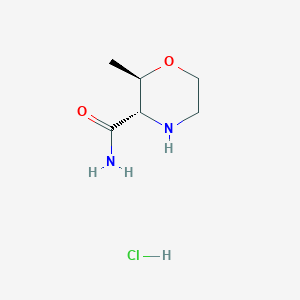
(2R,3S)-2-methylmorpholine-3-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2R,3S)-2-methylmorpholine-3-carboxamide hydrochloride” is a chemical compound with the CAS Number: 1820580-38-8 . It has a molecular weight of 180.63 . The IUPAC name for this compound is (2R,3S)-2-methylmorpholine-3-carboxamide hydrochloride . It is stored at a temperature of 4 degrees Celsius . The physical form of this compound is a powder .
Molecular Structure Analysis
The Inchi Code for “(2R,3S)-2-methylmorpholine-3-carboxamide hydrochloride” is 1S/C6H12N2O2.ClH/c1-4-5 (6 (7)9)8-2-3-10-4;/h4-5,8H,2-3H2,1H3, (H2,7,9);1H/t4-,5+;/m1./s1 . The Inchi Key is HOCDMTIGVSEGKN-JBUOLDKXSA-N .Physical And Chemical Properties Analysis
“(2R,3S)-2-methylmorpholine-3-carboxamide hydrochloride” is a powder . It is stored at a temperature of 4 degrees Celsius . The molecular weight of this compound is 180.63 .Applications De Recherche Scientifique
Modified Hydrochar for Pollutant Adsorption
The study by Li et al. discusses the synthesis of polyaminocarboxylated modified hydrochar for the efficient capture of pollutants from water. This material's design includes abundant amino, hydroxyl, and carboxylate groups, highlighting the potential of carboxamide derivatives in environmental remediation applications (Li et al., 2019).
Schiff Bases as Antimicrobial Agents
Al-Omar and Amr synthesized Schiff bases derived from pyridine-carboxamide, demonstrating significant antimicrobial activity. This research illustrates the utility of carboxamide derivatives in developing new antimicrobial agents (Al-Omar & Amr, 2010).
Carboxylate-Containing Polyamides in Biomineralization
Ueyama et al. synthesized carboxylate-containing polyamides, which showed potential in biomineralization studies, specifically in the formation of calcium carbonate. This highlights a bioengineering application of carboxamide derivatives (Ueyama et al., 1998).
Enantiopure Compounds for Chemical Synthesis
Morán-Ramallal, Liz, and Gotor demonstrated the bacterial hydrolysis and nucleophilic ring openings of aziridine-carboxamides, leading to enantiopure products. This research underscores the importance of carboxamide derivatives in synthesizing enantiopure, non-natural amino acids and vic-diamines, crucial for pharmaceutical development (Morán-Ramallal et al., 2007).
Fluorescence Imaging and Photodynamic Therapy
Patel et al. synthesized near-infrared photosensitizers from carboxylic acid derivatives, demonstrating their efficacy in fluorescence imaging and photodynamic therapy of cancer. This study points to the potential of carboxamide derivatives in medical imaging and cancer treatment (Patel et al., 2016).
Safety And Hazards
The safety information for “(2R,3S)-2-methylmorpholine-3-carboxamide hydrochloride” includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .
Propriétés
IUPAC Name |
(2R,3S)-2-methylmorpholine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.ClH/c1-4-5(6(7)9)8-2-3-10-4;/h4-5,8H,2-3H2,1H3,(H2,7,9);1H/t4-,5+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCDMTIGVSEGKN-JBUOLDKXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NCCO1)C(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](NCCO1)C(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S)-2-methylmorpholine-3-carboxamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

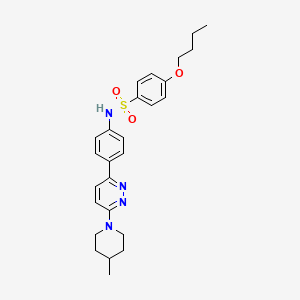
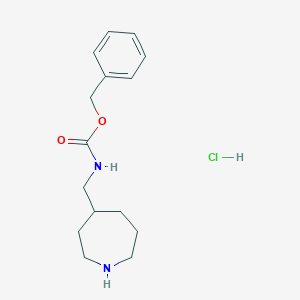

![5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-(3-methoxypropyl)-2-furamide](/img/structure/B2846441.png)
![2,3,13,14-Tetrabromo-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B2846442.png)
![N-[4-(2-Hydroxyethyl)thian-4-yl]prop-2-enamide](/img/structure/B2846445.png)
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2846447.png)
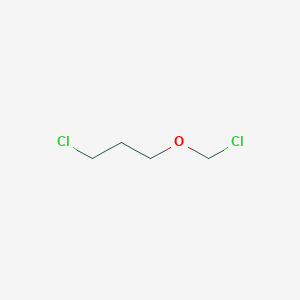
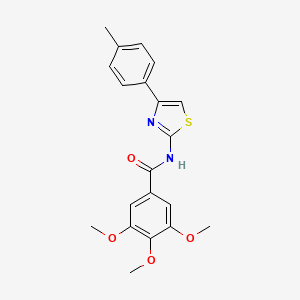
![methyl 5-(((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2846451.png)
![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-chlorophenyl)methanone](/img/structure/B2846452.png)
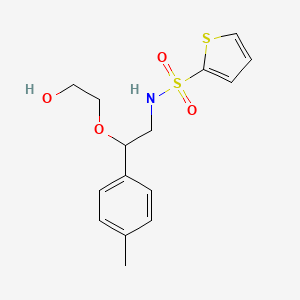
![3-((Furan-2-ylmethyl)sulfonyl)-1-((4'-methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)azetidine](/img/structure/B2846457.png)
![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2846458.png)